2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common method includes the reaction of 2-bromo-4-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist of various receptors, such as serotonin and dopamine receptors, leading to changes in cellular signaling pathways. These interactions can result in alterations in mood, behavior, and other physiological effects.
Comparison with Similar Compounds
2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol can be compared with similar compounds such as:
4-Bromo-2-aminophenol: This compound has similar structural features but lacks the methoxy group, which can affect its reactivity and applications.
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol: The presence of a fluorine atom in this compound can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C15H16BrNO2 |
---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
InChI Key |
DVRGHYPMZIIQAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.